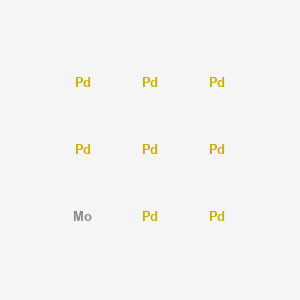
Molybdenum;palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum;palladium is a compound that combines the unique properties of molybdenum and palladium. Molybdenum is a transition metal known for its high melting point and strength, while palladium is a precious metal renowned for its catalytic properties. Together, they form a compound that has significant applications in various fields, including catalysis, electronics, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum;palladium compounds typically involves the reaction of molybdenum and palladium salts under controlled conditions. One common method is the photochemical activation of molybdenum hexacarbonyl in the presence of palladium nitrate. This process involves dissolving molybdenum hexacarbonyl in hexane and then activating it photochemically to incorporate palladium .
Industrial Production Methods
Industrial production of this compound compounds often employs powder metallurgy and electron-beam or vacuum-arc melting techniques. These methods enhance the mechanical properties of the final product by improving the microstructure of the powder .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Molybdenum can be oxidized to form molybdenum trioxide, while palladium can form palladium oxide.
Reduction: Both metals can be reduced from their oxides to their elemental forms.
Substitution: Palladium can undergo substitution reactions, forming complexes with organic ligands.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or reducing agents like hydrazine.
Substitution: Organic ligands such as triphenylphosphine.
Major Products
Oxidation: Molybdenum trioxide (MoO₃) and palladium oxide (PdO).
Reduction: Elemental molybdenum and palladium.
Substitution: Palladium complexes with organic ligands.
Applications De Recherche Scientifique
Molybdenum;palladium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of molybdenum;palladium compounds involves their ability to undergo redox reactions. Molybdenum can switch between different oxidation states, facilitating electron transfer processes. Palladium, on the other hand, can form complexes with organic molecules, enabling catalytic reactions. Together, they can catalyze a variety of chemical transformations by providing active sites for reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molybdenum disulfide (MoS₂): Known for its high carrier mobility and use in electronics.
Palladium chloride (PdCl₂): Commonly used in catalysis and organic synthesis.
Tungsten (W): Similar to molybdenum in terms of high melting point and strength.
Uniqueness
Molybdenum;palladium compounds are unique due to their combined properties of high mechanical strength and excellent catalytic activity. This makes them highly versatile and valuable in various industrial and scientific applications .
Propriétés
Numéro CAS |
111520-07-1 |
|---|---|
Formule moléculaire |
MoPd8 |
Poids moléculaire |
947.3 g/mol |
Nom IUPAC |
molybdenum;palladium |
InChI |
InChI=1S/Mo.8Pd |
Clé InChI |
SVBBOGZEEIXLLL-UHFFFAOYSA-N |
SMILES canonique |
[Mo].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[(Propan-2-yl)oxy]methyl}pteridine-2,4-diamine](/img/structure/B14333700.png)
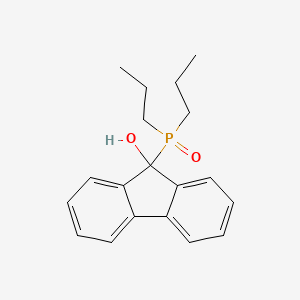
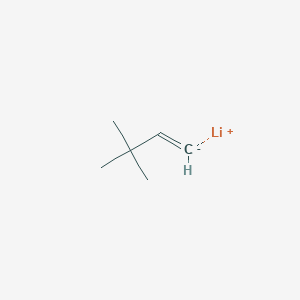
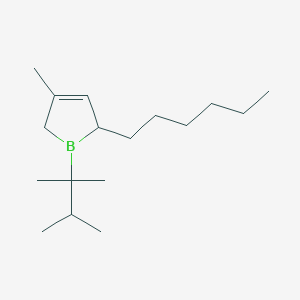
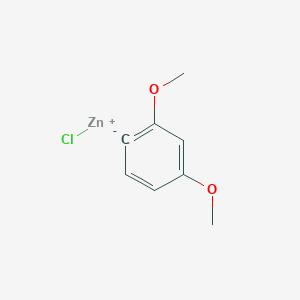
![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)

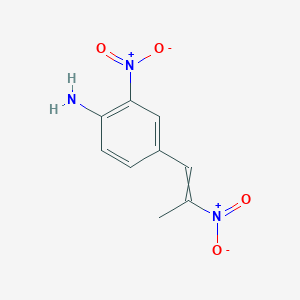
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)
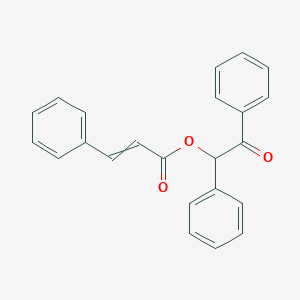
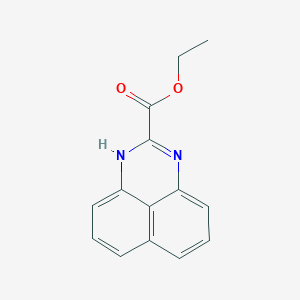
![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
![[2,2-Bis(dichloroboranyl)ethene-1,1-diyl]bis(trimethylsilane)](/img/structure/B14333774.png)
